1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide, also known as ETPB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. ETPB is a benzotriazole derivative that has been shown to inhibit the activity of a specific class of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). PDEs are involved in the regulation of intracellular signaling pathways and are implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide involves the inhibition of PDEs, which are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide increases the levels of cAMP and cGMP, which are important signaling molecules involved in a variety of cellular processes. This increase in cyclic nucleotide levels leads to downstream effects that ultimately result in the therapeutic benefits of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide.
Biochemical and Physiological Effects:
1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has also been shown to have cardiovascular effects, including the ability to decrease blood pressure and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide is its specificity for PDEs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. In addition, 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic development. However, one limitation of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide. In addition, further studies are needed to elucidate the specific mechanisms of action of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide in different disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide in humans, with the goal of developing new therapies for cancer, inflammation, and cardiovascular disorders.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide involves several steps, including the reaction of 3-ethynylaniline with 5-chloro-1H-benzotriazole to form 3-ethynyl-5-chloro-1H-benzotriazole. This intermediate is then reacted with ethyl isocyanate to form 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide. The synthesis of 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease models. One of the primary areas of research has been in the field of cancer, where 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma.
Propriétés
IUPAC Name |
1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-3-12-6-5-7-14(10-12)18-17(22)13-8-9-16-15(11-13)19-20-21(16)4-2/h1,5-11H,4H2,2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCNDKOPLVIVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-ethynylphenyl)benzotriazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.